The compound is categorized under the International Union of Pure and Applied Chemistry (IUPAC) system as 5-bromo-2-fluoro-1-iodo-3-(trifluoromethyl)benzene. Its unique structure allows for diverse reactivity patterns, making it valuable in synthetic organic chemistry and material development. The compound can be sourced from various chemical suppliers and is often used as an intermediate in the synthesis of more complex molecules.
The synthesis of 2-bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene can be achieved through several methods, primarily involving halogenation reactions. One effective method includes:
The parameters for these reactions typically include temperatures ranging from 25°C to 90°C depending on the specific reaction conditions and reagents used .
The molecular structure of 2-bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene features a benzene ring substituted at three positions:
Additionally, there is a trifluoromethyl group (-CF₃) at position 3. The presence of these electronegative substituents significantly influences the electronic properties of the molecule, enhancing its reactivity and potential interactions with other compounds.
The compound can be represented using various structural formulas, including:
FC(C1=C(F)C(I)=CC(Br)=C1)(F)F
This notation indicates the arrangement of atoms and their connectivity within the molecule.
2-Bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene participates in several chemical reactions due to its halogenated nature:
These reactions are typically conducted under controlled conditions to optimize yields and selectivity .
The mechanism of action for reactions involving 2-bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene generally follows established pathways for halogenated aromatic compounds:
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) are commonly used to characterize this compound:
2-Bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene finds applications across various fields:
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: